Shift in Primary Enzyme Target from COX to 5-LOX
The 5-methoxy isomer exhibits a significantly different enzyme inhibition profile compared to its 6-methoxy counterpart (naproxen). While naproxen is a potent COX-1/COX-2 inhibitor, 2-(5-methoxynaphthalen-2-yl)propanoic acid demonstrates very weak activity against COX-2 (IC50 > 10,000 nM) [1] and instead shows preferential, though still modest, inhibition of human recombinant 5-lipoxygenase (5-LOX) [2].
| Evidence Dimension | Inhibition of human recombinant COX-2 |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | Naproxen (6-methoxy isomer) IC50 ≈ 1,000 nM (reported range) |
| Quantified Difference | >10-fold lower potency |
| Conditions | Inhibition of human recombinant COX-2 enzyme assay [1] |
Why This Matters
This data is crucial for researchers designing experiments where COX inhibition is a confounding factor, or for those specifically investigating alternative inflammatory pathways like the 5-LOX/leukotriene cascade.
- [1] BindingDB. 'BDBM50591538 CHEMBL5205807.' Affinity Data for COX-2. View Source
- [2] BindingDB. 'BDBM50591538 CHEMBL5205807.' Affinity Data for Polyunsaturated fatty acid 5-lipoxygenase. View Source
